Cas no 1289076-09-0 (3-((4-Bromopyridin-2-yl)oxy)propan-1-amine)

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine
- 3-(4-bromopyridin-2-yl)oxypropan-1-amine
- 1289076-09-0
- DB-314532
- J-510669
- 3-[(4-BROMOPYRIDIN-2-YL)OXY]PROPAN-1-AMINE
- DTXSID80744718
- 3-(4-bromopyridin-2-yloxy)propan-1-amine
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- Inchi: InChI=1S/C8H11BrN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2
- InChI Key: XQHRJIGIYZYRQN-UHFFFAOYSA-N
- SMILES: C(CN)COC1=NC=CC(=C1)Br
Computed Properties
- Exact Mass: 230.00548g/mol
- Monoisotopic Mass: 230.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 48.1Ų
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172678-1g |
3-((4-bromopyridin-2-yl)oxy)propan-1-amine |
1289076-09-0 | 95% | 1g |
$557 | 2021-08-05 | |
Chemenu | CM172678-1g |
3-((4-bromopyridin-2-yl)oxy)propan-1-amine |
1289076-09-0 | 95% | 1g |
$539 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1803372-1g |
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine |
1289076-09-0 | 98% | 1g |
¥4459.00 | 2024-08-09 | |
Alichem | A029182575-1g |
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine |
1289076-09-0 | 95% | 1g |
$504.00 | 2022-04-03 |
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS No. 1289076-09-0)
The compound 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS No. 1289076-09-0) is a versatile organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as a building block for advanced materials. The molecule consists of a bromopyridine ring connected via an ether linkage to a primary amine group, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amines in the design of bioactive molecules. Researchers have explored its role as a precursor for constructing heterocyclic compounds, which are crucial in pharmaceuticals. For instance, the bromopyridine moiety has been shown to enhance the bioavailability and selectivity of certain drug candidates, making this compound a valuable asset in medicinal chemistry.
The synthesis of 3-(4-bromopyridin-oxy)propaneamines has been optimized through various methodologies, including nucleophilic aromatic substitution and coupling reactions. These advancements have not only improved the yield but also reduced the cost of production, making this compound more accessible for large-scale applications. Moreover, the use of sustainable solvents and catalysts in its synthesis aligns with current trends toward green chemistry.
In terms of applications, 3-(4-bromopyridin-oxy)propaneamines have found utility in the development of advanced materials such as polymers and coatings. The presence of both hydroxyl and amine groups allows for versatile functionalization, enabling the creation of materials with tailored properties. For example, recent research has demonstrated its potential in forming self-healing polymers, which could revolutionize industries such as aerospace and electronics.
The structural versatility of 3-(4-bromopyridin-oxy)propaneamines also makes it an ideal candidate for click chemistry reactions. This approach facilitates rapid assembly of complex molecules, which is particularly beneficial in high-throughput screening processes. The ability to modify the bromopyridine ring further enhances its applicability in designing libraries of compounds for drug discovery.
From an environmental perspective, the compound's stability and biodegradability have been thoroughly investigated. Studies indicate that 3-(4-bromopyridin-oxy)propaneamines exhibit low toxicity and are readily biodegradable under aerobic conditions. These attributes make it suitable for use in eco-friendly formulations and industrial processes.
In conclusion, 3-(4-bromopyridin-oxy)propaneamines (CAS No. 1289076-09-) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicinal chemistry and materials science.
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